Boc-D-glu-oet dcha
CAS No.: 449171-15-7
Cat. No.: VC21537919
Molecular Formula: C12H8N2O
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 449171-15-7 |
---|---|
Molecular Formula | C12H8N2O |
Molecular Weight | 196.2 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Standard InChI Key | FBFTWRLLJHLPNJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Chemical Identity and Structure
Boc-D-glu-oet dcha represents a protected form of D-glutamic acid, where the amino group is shielded by a tert-butoxycarbonyl (Boc) group and the alpha-carboxylic acid is converted to an ethyl ester. The compound exists as a dicyclohexylammonium (DCHA) salt, which enhances its stability and solubility characteristics. The specific stereochemistry (D-configuration) makes it particularly valuable for specialized applications in peptide synthesis.
Basic Chemical Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 449171-15-7 |
Molecular Formula | C24H44N2O6 |
Molecular Weight | 456.62 g/mol |
Boiling Point | 439.0±40.0 °C (Predicted) |
Density | 1.159±0.06 g/cm³ (Predicted) |
pKa | 4.49±0.10 (Predicted) |
The compound contains several functional groups that contribute to its chemical reactivity, including the Boc-protected amine, ethyl ester, and free carboxylic acid on the side chain. The DCHA counterion stabilizes the molecule, making it more manageable in laboratory settings .
Structural Features
The structural characteristics of Boc-D-glu-oet dcha include:
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A D-configured alpha-carbon, providing inverse stereochemistry compared to naturally occurring L-glutamic acid
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A tert-butoxycarbonyl (Boc) group protecting the alpha-amino position
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An ethyl ester modification of the alpha-carboxyl group
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A free gamma-carboxyl group on the side chain
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Dicyclohexylammonium as the counterion
The presence of these specific structural features makes Boc-D-glu-oet dcha particularly suitable for controlled peptide synthesis where specific stereochemistry is required.
Synthesis and Preparation Methods
The synthesis of Boc-D-glu-oet dcha typically follows a multi-step process that ensures the correct stereochemistry and functional group protection.
Synthetic Route
The preparation generally involves the following key steps:
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Protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group
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Selective esterification of the alpha-carboxyl group with ethanol
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Salt formation with dicyclohexylamine to produce the stable DCHA salt
Each step requires careful control of reaction conditions to maintain the D-stereochemistry and achieve selective functionalization of the appropriate carboxyl group.
Industrial Production Considerations
The industrial production of Boc-D-glu-oet dcha requires stringent quality control to ensure high purity, consistent stereochemistry, and minimal contamination with L-enantiomer. The process must be optimized for cost-effectiveness while maintaining the compound's chemical integrity and stereochemical purity.
Chemical Reactivity and Reactions
Boc-D-glu-oet dcha participates in various chemical reactions that are fundamental to its applications in peptide synthesis and organic chemistry.
Hydrolysis
The ethyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is often utilized in sequential peptide synthesis strategies.
Deprotection
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid. This deprotection strategy is exemplified in peptide synthesis protocols similar to those described for Boc-N-Me-Tyr-OH.DCHA in research literature, where TFA in dichloromethane/THF was used for Boc removal .
Peptide Bond Formation
The compound can participate in peptide bond formation through activation of the free gamma-carboxyl group, allowing for controlled and directional peptide synthesis.
Salt Exchange
The DCHA counterion can be exchanged for other counterions depending on the required solubility or reactivity properties for specific applications.
Applications in Scientific Research
Boc-D-glu-oet dcha has significant applications across multiple scientific disciplines, primarily due to its role as a protected amino acid derivative with defined stereochemistry.
Peptide Synthesis
The compound serves as a key building block in the synthesis of peptides containing D-glutamic acid residues. Its protected nature allows for controlled peptide bond formation while preventing unwanted side reactions.
Pharmaceutical Research
In pharmaceutical research, Boc-D-glu-oet dcha contributes to the development of peptide-based drugs and peptidomimetics. The D-configuration can impart resistance to enzymatic degradation, potentially enhancing the pharmacokinetic properties of resulting peptide therapeutics.
Structural Chemistry
The compound is valuable in studies involving structural chemistry, particularly those focused on understanding the impact of D-amino acids on peptide conformation and biological activity.
Bioorganic Chemistry
Researchers utilize Boc-D-glu-oet dcha in bioorganic chemistry to create molecules with specific biological activities, leveraging the unique properties conferred by the D-glutamic acid component.
Comparative Analysis with Related Compounds
Understanding Boc-D-glu-oet dcha's properties in relation to similar compounds helps contextualize its utility and applications.
Comparison with Structural Analogs
Table 1 presents a comparison between Boc-D-glu-oet dcha and structurally related compounds:
Compound | Key Difference | Comparative Utility |
---|---|---|
Boc-L-Glu-OEt DCHA | L-stereochemistry at alpha-carbon | Used for natural peptide sequences |
Boc-D-Asp-OEt DCHA | One less methylene in side chain | Different spatial arrangement in peptides |
Fmoc-D-Glu-OEt | Different N-protecting group (Fmoc) | Alternative orthogonal protection strategy |
Boc-D-Glu(OtBu)-OH | Protected side chain carboxyl | Different selectivity in reactions |
The unique combination of D-stereochemistry, Boc protection, and ethyl esterification in Boc-D-glu-oet dcha provides specific advantages in certain synthetic applications, particularly where selective reactivity of the gamma-carboxyl is desired.
Functional Comparison
When compared to other protected amino acids like Fmoc-D-Proline (mentioned in search result ), Boc-D-glu-oet dcha offers distinct reactivity due to its side chain carboxyl group, which provides an additional site for chemical modification or peptide bond formation.
Research Applications and Findings
While specific research on Boc-D-glu-oet dcha itself is limited in the provided search results, the compound's applications can be inferred from related research activities.
Peptide-Based Therapeutic Development
The compound contributes to the development of peptide-based therapeutics, particularly those requiring D-amino acid incorporation to enhance stability against proteolytic degradation. This application aligns with broader trends in pharmaceutical research focusing on peptide drug development.
Synthetic Methodologies
Researchers have developed various methodologies for efficiently incorporating D-glutamic acid derivatives like Boc-D-glu-oet dcha into complex peptides. These methods often involve careful control of reaction conditions to maintain stereochemical integrity and achieve selective functionalization.
Structure-Activity Relationship Studies
The incorporation of D-glutamic acid residues via compounds like Boc-D-glu-oet dcha into peptides allows researchers to conduct structure-activity relationship studies, examining how stereochemistry affects biological activity and receptor binding.
Analytical Methods and Characterization
The characterization and quality control of Boc-D-glu-oet dcha require sophisticated analytical techniques to ensure identity, purity, and stereochemical integrity.
Spectroscopic Analysis
NMR spectroscopy serves as a primary tool for confirming the structure and purity of Boc-D-glu-oet dcha. In particular, proton and carbon NMR can verify the presence of characteristic signals from the Boc group, ethyl ester, and glutamic acid backbone.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are essential for assessing the purity of Boc-D-glu-oet dcha and detecting potential impurities or stereochemical contamination. Similar methodologies have been employed in related research contexts, as evidenced by the analytical approach described in the metabolic analysis of peptide synthesis .
Stereochemical Verification
Confirming the D-configuration is critical for ensuring the compound's intended function in stereochemically defined applications. Techniques such as polarimetry or chiral HPLC may be employed for this purpose.
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